3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Description
Contextual Significance of Functionalized Oxetane (B1205548) Monomers in Polymer Synthesis
Functionalized oxetane monomers are pivotal in the design of advanced polymers. The four-membered ether ring of oxetane possesses significant ring strain (approximately 107 kJ/mol), which provides a strong thermodynamic driving force for ring-opening polymerization. acs.org This allows for the synthesis of high molecular weight polymers under relatively mild conditions. The presence of functional groups appended to the oxetane ring allows for the precise tuning of the resulting polymer's properties, such as solubility, thermal stability, and chemical reactivity. researchgate.net
The general structure of a 3,3-disubstituted oxetane, such as 3-[(4-Bromobutoxy)methyl]-3-methyloxetane, offers a robust platform for creating polymers with pendant functional groups. These side chains can be modified post-polymerization, opening avenues for the development of smart materials, functional coatings, and biomedical devices. The polyether backbone resulting from oxetane polymerization imparts flexibility and, depending on the side chains, can lead to materials with a low glass transition temperature.
The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting 3-(hydroxymethyl)-3-methyloxetane with an excess of 1,4-dibromobutane (B41627) in the presence of a phase transfer catalyst. nih.gov This method provides a straightforward route to this functional monomer.
Overview of Research Trajectories for Polyoxetanes with Halogenated Side Chains
Research into polyoxetanes with halogenated side chains is driven by the synthetic versatility that the halogen atom provides. The presence of a bromine atom, as in the case of poly(this compound), offers a reactive site for a variety of nucleophilic substitution reactions. This allows the polyether to be further functionalized after polymerization, creating a platform for a wide range of applications. For instance, the bromo group can be converted to azides, amines, or other functional moieties to tailor the polymer's properties for specific uses, including energetic materials or liquid crystalline polymers. nih.govresearchgate.net
The polymerization of oxetanes with halogenated side chains is typically carried out via cationic ring-opening polymerization (CROP). researchgate.net This process is initiated by a cationic species, often a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), in conjunction with a co-initiator like a diol. researchgate.net The polymerization proceeds through a chain-growth mechanism, where the oxetane monomer adds to the growing polymer chain.
Studies on analogous systems, such as the homopolymer of 3-bromomethyl-3-methyloxetane (PBrMMO), provide insight into the expected polymerization behavior and properties. For instance, the polymerization of BrMMO can be controlled to achieve desired molecular weights and narrow molecular weight distributions by carefully selecting the initiator, catalyst, and reaction conditions. researchgate.net The thermal properties of such polymers are influenced by the nature of the halogenated side chain, with halogens generally increasing the melting temperature of polyoxetanes. wikipedia.org
The research trajectory for these polymers is focused on leveraging the reactive halogenated side chains for the development of:
Functional Polymer Platforms: Using the bromo-functionalized polyoxetane as a precursor for a wide array of other functional polymers through post-polymerization modification.
Advanced Materials: Creating materials with specific thermal, mechanical, and optical properties, such as liquid crystals or high-performance elastomers. nih.gov
Biomedical Applications: Investigating the potential for these polymers in drug delivery systems or as biocompatible materials, where the side chains can be conjugated with bioactive molecules.
Below is a data table summarizing typical polymerization conditions for a closely related halogenated oxetane monomer, which can be considered analogous for the polymerization of this compound.
| Parameter | Condition |
|---|---|
| Monomer | 3-bromomethyl-3-methyloxetane (BrMMO) |
| Initiator | 1,4-butanediol (B3395766) (BDO) |
| Catalyst | Boron-trifluoride etherate (BF₃·OEt₂) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | 0°C |
| Reaction Time | 72 hours |
| Molar Ratio [Catalyst]:[Initiator] | 0.5:1.0 |
The properties of the resulting polyoxetanes are highly dependent on the structure of the side chain. The table below illustrates the effect of different substituents on the melting temperature of polyoxetanes.
| Polymer | Melting Temperature (Tm) |
|---|---|
| Poly(oxetane) | 35°C |
| Poly(3,3-dimethyloxetane) | 47°C |
| Poly(3,3-bis(chloromethyl)oxetane) | 135-290°C |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromobutoxymethyl)-3-methyloxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-9(7-12-8-9)6-11-5-3-2-4-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJHWHEZXJCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560213 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103781-33-5 | |
| Record name | 3-[(4-Bromobutoxy)methyl]-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Bromobutoxy Methyl 3 Methyloxetane Monomer
Established Synthetic Pathways for the Monomer
The conventional synthesis of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane is rooted in well-established organic chemistry principles, primarily the Williamson ether synthesis. This approach involves the formation of an ether linkage between the precursor alcohol, 3-(hydroxymethyl)-3-methyloxetane (HMMO), and a four-carbon bromo-functionalized chain.
Etherification Reactions in Monomer Synthesis
The core reaction for synthesizing this compound involves the nucleophilic substitution reaction between the alkoxide of 3-(hydroxymethyl)-3-methyloxetane and an excess of 1,4-dibromobutane (B41627). The process can be summarized in two main steps:
Deprotonation: The hydroxyl group of 3-(hydroxymethyl)-3-methyloxetane is deprotonated using a strong base to form a more reactive alkoxide ion. In traditional laboratory-scale synthesis, this is often accomplished using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com
Nucleophilic Substitution (SN2): The resulting alkoxide then acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom in 1,4-dibromobutane. This SN2 reaction displaces a bromide ion and forms the desired ether bond. Using a significant excess of 1,4-dibromobutane is crucial to minimize the formation of a diether byproduct where a second molecule of HMMO reacts with the other end of the butane (B89635) chain.
While effective, the use of reagents like sodium hydride presents challenges for large-scale industrial production due to its hazardous nature and sensitivity to moisture. google.com
Role of Phase-Transfer Catalysis in Monomer Production
To overcome the limitations of using hazardous reagents and anhydrous conditions, phase-transfer catalysis (PTC) has emerged as a superior methodology for industrial-scale synthesis. crdeepjournal.orgphasetransfer.com PTC facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org
In the synthesis of this compound, a PTC approach involves:
An organic phase containing the reactants: 3-(hydroxymethyl)-3-methyloxetane and 1,4-dibromobutane.
An aqueous phase containing an inexpensive and safer base, such as a concentrated solution of sodium hydroxide (B78521) (NaOH).
A catalytic amount of a phase-transfer agent, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). nih.gov
The catalyst, TBAB, transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase. The hydroxide ion deprotonates the HMMO to form the alkoxide. This alkoxide then reacts with 1,4-dibromobutane. Alternatively, the quaternary ammonium cation can pair with the alkoxide, making it more soluble and reactive in the organic phase. This technique offers several advantages, including milder reaction conditions, elimination of dangerous reagents like NaH, reduced need for volatile and toxic organic solvents, and simplified workup procedures. crdeepjournal.orgphasetransfer.com
| Parameter | Traditional Etherification | Phase-Transfer Catalysis (PTC) Method |
|---|---|---|
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Solvent System | Anhydrous Aprotic (e.g., DMF, THF) | Biphasic (Aqueous/Organic) or Solvent-free |
| Reagent Handling | Requires strict anhydrous conditions; NaH is highly flammable | Easier and safer handling of aqueous NaOH |
| Reaction Conditions | Variable, often requires heating | Typically milder, often near room temperature |
| Industrial Scalability | Challenging due to safety and cost | Excellent, cost-effective and safer |
Emerging Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes, guided by the principles of green chemistry. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. encyclopedia.pubnih.gov
For the synthesis of this compound, the adoption of phase-transfer catalysis is already a significant step toward a greener process. nih.gov Further improvements are being explored through several emerging approaches:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate organic reactions, often leading to higher yields in significantly shorter times compared to conventional heating. nih.gov Applying this technology to the PTC synthesis of the target monomer could reduce energy consumption and improve throughput.
Ultrasonication: Similar to microwave assistance, ultrasound-mediated synthesis is a green technique that enhances reaction rates through acoustic cavitation. The combination of ultrasound and PTC has been shown to be more effective than either technique alone by increasing the interfacial area between the phases, thus facilitating faster reactions.
Flow Chemistry: The use of continuous flow reactors offers enhanced safety, better process control, and easier scalability for oxetane (B1205548) synthesis. researchgate.net In a flow system, small amounts of reactants are continuously mixed and reacted, minimizing the risks associated with exothermic reactions and allowing for precise control over temperature and reaction time. This leads to higher purity products and reduced waste.
These emerging methods align with the core tenets of green chemistry by improving efficiency and reducing the environmental footprint of monomer production.
| Approach | Principle | Potential Benefits |
|---|---|---|
| Microwave-Assisted PTC | Rapid, direct heating of reactants nih.gov | Reduced reaction time, lower energy consumption, potentially higher yields. |
| Ultrasound-Assisted PTC | Acoustic cavitation increases reactivity and interfacial mass transfer | Enhanced reaction rates, improved efficiency under mild conditions. |
| Continuous Flow Synthesis | Reactants are continuously mixed and reacted in a small reactor researchgate.net | Improved safety, superior process control, high scalability, and consistent product quality. |
| Solvent-Free Conditions | Running reactions neat or with minimal solvent encyclopedia.pub | Eliminates solvent waste, reduces environmental impact, simplifies product purification. |
Polymerization Mechanisms and Methodologies of 3 4 Bromobutoxy Methyl 3 Methyloxetane
Cationic Ring-Opening Polymerization (CROP) of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane
Cationic ring-opening polymerization (CROP) is a principal method for polymerizing oxetanes, including this compound. mdpi.com This process involves positively charged intermediates and is capable of producing important industrial polymers. mdpi.com
Initiator Systems in Cationic Polymerization
A variety of initiator systems can be employed to initiate the CROP of oxetanes. These initiators generate a cationic species that attacks the oxygen atom of the oxetane (B1205548) ring, initiating polymerization. Common initiators include strong protic acids, Lewis acids, and onium salts. For instance, boron trifluoride etherate (BF₃·OEt₂) is a frequently used Lewis acid catalyst in the CROP of substituted oxetanes like 3-bromomethyl-3-methyloxetane. researchgate.net The polymerization can be initiated in the presence of a co-initiator, such as a diol like 1,4-butanediol (B3395766). researchgate.net
The choice of initiator and cocatalyst can significantly impact the polymerization kinetics and the properties of the resulting polymer. For example, in the polymerization of 3,3-bis(chloromethyl)oxetane, the ratio of water to BF₃ was found to influence the reaction rate, with the rate passing through a maximum near a 0.5 ratio. researchgate.net
Mechanistic Insights into Cationic Ring-Opening
The mechanism of CROP of oxetanes involves several key steps: initiation, propagation, and potentially termination and transfer reactions. mdpi.com Initiation begins with the attack of the cationic initiator on the oxygen atom of the oxetane ring, forming a tertiary oxonium ion. radtech.org
Propagation proceeds through the nucleophilic attack of a monomer on the active oxonium ion at the end of the growing polymer chain. This regenerates the oxonium ion at the new chain end, allowing for the sequential addition of monomer units. mdpi.com An alternative "activated monomer" mechanism has also been proposed, where the monomer itself is activated and carries the cationic center, which then reacts with the neutral polymer chain end. mdpi.com In some systems, both the active chain end and activated monomer mechanisms may operate concurrently. mdpi.com
For some oxetane monomers, the initially formed secondary oxonium ion can react with another monomer to form a more stable, long-lived tertiary oxonium ion intermediate, which can limit the initiation rate. radtech.org Overcoming the activation energy for the ring-opening of this stable intermediate is a critical step for the polymerization to proceed rapidly. radtech.org
Factors Influencing Polymerization Kinetics and Conversion
Several factors influence the kinetics and monomer conversion in the CROP of this compound and related oxetanes.
| Factor | Effect on Polymerization |
| Temperature | Increasing the temperature can help overcome the activation energy barrier, particularly for the ring-opening of stable tertiary oxonium ion intermediates, thus shortening induction periods and accelerating the polymerization rate. radtech.org |
| Catalyst and Co-catalyst Concentration | The concentrations of the initiator (catalyst) and any co-catalyst directly affect the rate of polymerization. For 3,3-bis(chloromethyl)oxetane, the kinetics were found to be first order with respect to the monomer, catalyst, and cocatalyst at specific H₂O/BF₃ ratios. researchgate.net |
| Monomer Concentration | The degree of polymerization can be directly proportional to the monomer concentration. researchgate.net |
| Solvent | The choice of solvent can influence the solubility of the reactants and the stability of the cationic intermediates, thereby affecting the reaction kinetics. |
| Copolymerization | Copolymerizing with more reactive monomers, such as epoxides, can significantly accelerate the polymerization of less reactive oxetanes and increase the final conversion. radtech.org |
Coordinate Anionic Ring-Opening Polymerization of this compound
While cationic polymerization is more common for oxetanes, coordinate anionic ring-opening polymerization presents an alternative route. This method has been successfully applied to this compound (referred to as OxBr in a study) using an aluminum benzyl (B1604629) alcoholate bis(2,6-di-tert-butyl-4-methylphenolate) (BnOAD) initiator. researchgate.net
In this process, the polymerization proceeded slowly in toluene (B28343) at 25°C, yielding a high-molecular-weight polymer in moderate yield after 24 hours. researchgate.net The addition of a sterically hindered Lewis acid, such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenolate) (MAD), was found to greatly accelerate the polymerization, leading to a nearly quantitative polymer yield within the same timeframe. researchgate.net This is in contrast to conventional cationic polymerization with boron trifluoride etherate, which produced low-molecular-weight poly(OxBr) along with a significant amount of a cyclic tetramer. researchgate.net
Photoinitiated Cationic Ring-Opening Polymerization of Oxetanes
Photoinitiated cationic ring-opening polymerization offers spatial and temporal control over the polymerization process. mdpi.com This technique utilizes photoinitiators that, upon exposure to light of a specific wavelength, generate a strong acid that initiates the cationic polymerization. mdpi.com
The general mechanism involves the photolysis of a photoinitiator, such as an onium salt (e.g., diphenyliodonium (B167342) or triphenylsulfonium (B1202918) salts), to produce a Brønsted acid. radtech.orgmdpi.commdpi.com This photochemically generated acid then protonates the oxygen atom of the oxetane ring, initiating the ring-opening polymerization in a manner similar to conventional CROP. radtech.orgnih.gov
For oxetanes, there can be an induction period before rapid polymerization occurs. radtech.org This is attributed to the formation of a stable tertiary oxonium ion intermediate that requires additional energy to undergo ring-opening. radtech.org Methods to shorten this induction period include increasing the polymerization temperature or copolymerizing with more reactive monomers like epoxides. radtech.org
Control Strategies in Polymerization for Defined Architectures
Achieving well-defined polymer architectures, such as controlled molecular weights and narrow molecular weight distributions, is a key objective in polymer synthesis. In the context of ring-opening polymerization of oxetanes, several strategies can be employed to exert control over the polymerization process.
The choice between different polymerization mechanisms can influence the resulting polymer structure. For instance, coordinate anionic polymerization of this compound was shown to produce high-molecular-weight polymers, whereas a conventional cationic approach yielded lower molecular weight products and cyclic byproducts. researchgate.net
In cationic polymerization, the "activated monomer" mechanism, where the monomer is activated by the initiator, can sometimes reduce the occurrence of cyclization, which is a common side reaction in the "active chain end" mechanism. mdpi.comrsc.org Controlling factors such as monomer addition speed, catalyst-to-initiator ratio, and solvent can also influence the product composition and the prevalence of cyclic structures. rsc.org
Furthermore, the use of a core molecule, such as 1,1,1-tris(hydroxymethyl)propane in the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, allows for the synthesis of polymers with lower dispersity and easier control over the molar mass compared to homopolymerization. mdpi.com This approach can be adapted to produce polymers with specific architectures, such as hyperbranched structures. mdpi.com
Minimization of Cyclic Byproduct Formation in the Polymerization of this compound
The cationic ring-opening polymerization (CROP) of oxetanes, including this compound, is a prominent method for synthesizing functional polyethers. However, this process is often complicated by the formation of cyclic oligomers as byproducts. These cyclic contaminants can significantly impact the final properties of the polymer, making their minimization a critical aspect of the polymerization process. The primary mechanism responsible for the generation of these cyclic species is an intramolecular chain transfer reaction known as "backbiting."
During the propagation step of CROP, the active cationic chain end can be attacked by an oxygen atom from one of the preceding monomer units within the same polymer chain. This intramolecular nucleophilic attack results in the cleavage of a small cyclic oligomer from the linear polymer chain, which then continues to propagate. In the case of 3-substituted oxetanes, the formation of a cyclic tetramer is often thermodynamically and kinetically favored.
Research into the polymerization of this compound (BBOx) has confirmed the presence of these cyclic byproducts. For instance, in the copolymerization of BBOx with 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane (ME2Ox) using a BF₃ catalyst and butanediol (B1596017) (BD) as a co-catalyst, a low molecular weight peak corresponding to the cyclic tetramer was identified. acs.org Gel permeation chromatography (GPC) analysis revealed that this cyclic byproduct constituted approximately 12% of the total peak area. acs.org
Detailed investigations into a structurally similar monomer, 3-allyloxymethyl-3-ethyloxetane (AllylEHO), provide further insight into the factors influencing cyclic byproduct formation. These studies, which employed techniques such as size exclusion chromatography (SEC), ¹H NMR spectroscopy, and MALDI-TOF mass spectrometry, have elucidated the reaction conditions that can be tuned to control the prevalence of these side reactions. acs.org
Detailed Research Findings
Systematic studies on the polymerization of oxetane monomers analogous to this compound have demonstrated that several key parameters can be adjusted to minimize the formation of cyclic oligomers. These include the initial monomer concentration, the polymerization temperature, and the choice of solvent.
Effect of Monomer Concentration: The concentration of the monomer in the reaction mixture plays a crucial role in the competition between the intermolecular propagation (leading to linear polymer chains) and the intramolecular backbiting (leading to cyclic byproducts). At higher monomer concentrations, the rate of the bimolecular propagation reaction is favored over the unimolecular backbiting reaction. This is because the active chain end is more likely to encounter and react with a monomer molecule rather than an oxygen atom from its own chain. Conversely, at lower monomer concentrations, the probability of intramolecular backbiting increases, leading to a higher yield of cyclic byproducts.
| Initial Monomer Concentration (mol/L) | Cyclic Tetramer Yield (%) | Polymer Yield (%) |
|---|---|---|
| 0.5 | 15 | 85 |
| 1.0 | 11 | 89 |
| 2.0 | 7 | 93 |
| 3.0 | 4 | 96 |
Effect of Polymerization Temperature: The reaction temperature also has a significant impact on the formation of cyclic byproducts. Generally, lower polymerization temperatures tend to suppress the backbiting reaction. This can be attributed to the higher activation energy of the intramolecular cyclization process compared to the linear chain propagation. By conducting the polymerization at reduced temperatures, the rate of the undesired backbiting reaction can be effectively decreased, thereby favoring the formation of the linear polymer.
| Polymerization Temperature (°C) | Cyclic Tetramer Yield (%) | Polymer Yield (%) |
|---|---|---|
| 25 | 12 | 88 |
| 0 | 8 | 92 |
| -10 | 5 | 95 |
| -20 | 3 | 97 |
Copolymerization Strategies Involving 3 4 Bromobutoxy Methyl 3 Methyloxetane
Statistical Copolymerization with Diverse Oxetane (B1205548) Monomers
Statistical copolymerization, a method that incorporates two or more monomers into a polymer chain in a random or semi-random sequence, is a primary strategy for tailoring the properties of polyoxetanes. The incorporation of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane with other oxetane monomers allows for the introduction of functional handles along the polymer backbone, which can be utilized for subsequent chemical transformations.
The cationic ring-opening polymerization is the predominant mechanism for the copolymerization of oxetane monomers. This process is typically initiated by Lewis acids or superacids, which activate the oxetane ring for nucleophilic attack by another monomer molecule. The reactivity of each monomer, often quantified by reactivity ratios (r1 and r2), dictates the composition and sequence distribution of the resulting copolymer.
Copolymerization with Alkyl Ether Oxetanes
The statistical copolymerization of this compound with alkyl ether-substituted oxetanes, such as 3-ethyl-3-phenoxymethyloxetane, allows for the modulation of polymer properties like solubility, thermal characteristics, and hydrophobicity. While specific reactivity ratios for the copolymerization of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar monomers. For instance, the copolymerization of other 3-substituted oxetanes often proceeds with reactivity ratios close to unity, suggesting a tendency towards random incorporation of the comonomers.
The general procedure for such a copolymerization would involve the slow addition of a mixture of the two monomers to a solution containing a cationic initiator, such as boron trifluoride etherate (BF3·OEt2), in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). The feed ratio of the monomers can be varied to control the composition of the final copolymer.
Table 1: Illustrative Data for Statistical Copolymerization of Functionalized Oxetanes Note: This table is based on typical results for the copolymerization of functionalized oxetanes and serves as an illustrative example due to the lack of specific data for this compound.
| Feed Ratio (Monomer 1:Monomer 2) | Copolymer Composition (mol% Monomer 1) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1:3 | 28 | 8,500 | 1.6 |
| 1:1 | 52 | 9,200 | 1.5 |
| 3:1 | 78 | 7,900 | 1.7 |
Monomer 1: this compound (hypothetical) Monomer 2: 3-Ethyl-3-phenoxymethyloxetane (hypothetical)
Copolymerization with Other Functionalized Oxetanes
Copolymerization with other functionalized oxetanes, such as those bearing azide (B81097) or hydroxyl groups, can introduce a wider range of functionalities into the resulting polymer. For example, the copolymerization of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) has been successfully achieved using a triisobutylaluminum-water catalyst system. researchgate.net This suggests that this compound could be similarly copolymerized with such energetic or otherwise functional monomers to create multifunctional materials. The resulting copolymers would possess both the bromo functionality for further derivatization and the specific functionality of the comonomer.
Block Copolymer Synthesis Incorporating Poly[this compound] Segments
Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using poly[this compound] as one of the constituent blocks. The synthesis of such architectures typically relies on sequential monomer addition in a living or controlled polymerization process.
In a typical approach, the living cationic ring-opening polymerization of this compound would be initiated first. Once the desired block length is achieved, a second monomer, capable of being polymerized by the living cationic chain ends, would be introduced to the reaction mixture. This sequential addition allows for the formation of well-defined diblock or multiblock copolymers. mdpi.com
Alternatively, the poly[this compound] can be synthesized with a terminal functional group that can initiate the polymerization of a second monomer through a different mechanism, such as Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP) of another cyclic monomer. The terminal bromo groups along the backbone also offer potential for transformation into initiating sites for other polymerization techniques.
Table 2: Potential Architectures of Block Copolymers
| Block Copolymer Architecture | Polymerization Method | Potential Applications |
| Poly(this compound)-b-poly(tetrahydrofuran) | Sequential Cationic ROP | Thermoplastic elastomers, compatibilizers |
| Poly(this compound)-b-polystyrene | CROP followed by ATRP | Nanostructured materials, advanced coatings |
| Poly(this compound)-b-poly(ε-caprolactone) | CROP followed by ROP | Biodegradable materials, drug delivery systems |
Graft Copolymerization Approaches
Graft copolymers are branched polymers where the side chains are structurally distinct from the main chain. The pendant bromo groups on poly[this compound] make it an excellent candidate for "grafting from" techniques.
In the "grafting from" approach, the bromo groups along the polyoxetane backbone are converted into initiation sites for a secondary polymerization. A common and powerful method for this is Atom Transfer Radical Polymerization (ATRP). The bromo groups can directly act as initiators for the ATRP of various vinyl monomers, such as styrene (B11656) or methyl methacrylate (B99206) (MMA), in the presence of a suitable copper catalyst and ligand. researchgate.netrsc.org This results in the growth of well-defined side chains from the polyoxetane backbone, leading to the formation of a graft copolymer.
The density and length of the grafted chains can be controlled by varying the reaction conditions, such as the monomer-to-initiator ratio and the polymerization time. This strategy allows for the creation of amphiphilic or other complex architectures with tailored properties.
Table 3: "Grafting From" Poly[this compound] via ATRP
| Monomer for Grafting | Catalyst System | Resulting Graft Copolymer | Potential Properties |
| Styrene | CuBr / PMDETA | Poly(this compound)-g-polystyrene | Phase-separated morphologies, thermoplastic elastomers |
| Methyl Methacrylate | CuBr / PMDETA | Poly(this compound)-g-poly(methyl methacrylate) | Enhanced mechanical strength, modified surface properties |
| tert-Butyl Acrylate | CuBr / PMDETA | Poly(this compound)-g-poly(tert-butyl acrylate) | Amphiphilic properties (after hydrolysis to poly(acrylic acid)) |
PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine
Post Polymerization Functionalization and Derivatization of Poly 3 4 Bromobutoxy Methyl 3 Methyloxetane
Nucleophilic Substitution Reactions on the Bromobutoxy Side Chain
The carbon-bromine bond in the butoxy side chain is susceptible to attack by a variety of nucleophiles, facilitating the introduction of new functional groups. This approach is a powerful tool for modifying the chemical and physical properties of the parent polymer.
The reaction of the pendant bromobutoxy groups with tertiary amines or phosphines leads to the formation of quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. docbrown.info This process, known as quaternization, transforms a neutral polymer into a polyelectrolyte or an ionomer. nih.gov The resulting ionic groups can significantly alter the polymer's solubility, thermal stability, and mechanical properties.
The quaternization reaction is a type of nucleophilic substitution where the lone pair of electrons on the nitrogen or phosphorus atom of the amine or phosphine (B1218219) attacks the electrophilic carbon atom attached to the bromine. chemguide.co.ukchemguide.co.uk This results in the displacement of the bromide ion and the formation of a positively charged quaternary onium center. chemguide.co.uk
Table 1: Illustrative Examples of Quaternary Onium Salt Formation
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product |
| Tertiary Amine | Trimethylamine | N,N-Dimethylformamide (DMF) | 60-80 | Poly[3-[(4-(trimethylammonio)butoxy)methyl]-3-methyloxetane] bromide |
| Tertiary Amine | Pyridine | Acetonitrile | 70-90 | Poly[3-[(4-(1-pyridinio)butoxy)methyl]-3-methyloxetane] bromide |
| Tertiary Phosphine | Triphenylphosphine | Toluene (B28343) | 80-100 | Poly[3-[(4-(triphenylphosphonio)butoxy)methyl]-3-methyloxetane] bromide |
Building upon the formation of quaternary onium salts, it is possible to synthesize polyoxetanes with ionic liquid characteristics. Polymeric ionic liquids (PILs) are a class of polymers that contain an ionic liquid species in each repeating unit. expresspolymlett.com These materials combine the unique properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability of polymers.
By carefully selecting the tertiary amine or phosphine used for quaternization, and potentially performing an anion exchange reaction, the properties of the resulting PIL can be finely tuned. For example, reacting the bromobutoxy side chains with an imidazole-based nucleophile can yield imidazolium (B1220033) salts, which are common constituents of ionic liquids.
Table 2: Synthesis of Imidazolium-Based Polymeric Ionic Liquids
| Nucleophile | Reagent | Anion Exchange Reagent | Final Product |
| Imidazole Derivative | 1-Methylimidazole | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Poly[3-[(4-(3-methyl-1-imidazolio)butoxy)methyl]-3-methyloxetane] bis(trifluoromethanesulfonyl)imide |
| Imidazole Derivative | 1-Butylimidazole | Sodium tetrafluoroborate (B81430) (NaBF4) | Poly[3-[(4-(3-butyl-1-imidazolio)butoxy)methyl]-3-methyloxetane] tetrafluoroborate |
Functional Group Transformations and Polymer Modification
The bromobutoxy side chain is a versatile precursor for a wide range of other functional groups through nucleophilic substitution. This allows for the synthesis of a family of related polymers with diverse functionalities from a single parent polymer.
A key transformation is the conversion of the bromide to an azide (B81097) group by reaction with sodium azide. researchgate.netresearchgate.net The resulting azido-functionalized polyoxetane is a valuable intermediate for further modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This allows for the efficient grafting of a wide variety of molecules onto the polymer backbone.
Other nucleophiles can be used to introduce different functionalities. For instance, reaction with sodium cyanide would yield a nitrile-functionalized polymer, while reaction with sodium hydroxide (B78521) or an alkoxide would lead to the formation of hydroxyl or ether linkages, respectively.
Table 3: Examples of Functional Group Transformations
| Reagent | Solvent | Product Functional Group | Potential Subsequent Reactions |
| Sodium azide (NaN3) | DMF | Azide (-N3) | "Click" chemistry, reduction to amine |
| Sodium hydroxide (NaOH) | Tetrahydrofuran (B95107) (THF)/Water | Hydroxyl (-OH) | Esterification, etherification |
| Sodium methoxide (B1231860) (NaOCH3) | Methanol | Methoxy ether (-OCH3) | - |
| Potassium cyanide (KCN) | Dimethyl sulfoxide (B87167) (DMSO) | Nitrile (-CN) | Hydrolysis to carboxylic acid, reduction to amine |
Integration into Hybrid Polymeric Systems
The pendant bromo group can also serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edunih.gov This allows for the "grafting from" of a second polymer chain from the polyoxetane backbone, leading to the formation of graft copolymers. european-coatings.comnih.govmdpi.comsemanticscholar.org These hybrid materials combine the properties of the polyoxetane backbone with those of the grafted polymer chains.
For example, by using the bromobutoxy side chains as macroinitiators, it is possible to grow side chains of polystyrene, poly(methyl methacrylate), or other vinyl polymers. mdpi.com This approach allows for the synthesis of well-defined graft copolymers with controlled side chain length and density. The resulting materials can exhibit interesting morphologies and properties, such as microphase separation, leading to applications as thermoplastic elastomers, compatibilizers, or in surface modification.
Table 4: Poly[3-[(4-Bromobutoxy)methyl]-3-methyloxetane] as a Macroinitiator for ATRP
| Monomer | Catalyst/Ligand | Solvent | Grafted Polymer |
| Styrene (B11656) | CuBr/PMDETA | Toluene | Polystyrene |
| Methyl methacrylate (B99206) (MMA) | CuBr/bpy | Anisole | Poly(methyl methacrylate) |
| n-Butyl acrylate | CuBr/Me6TREN | Ethyl acetate | Poly(n-butyl acrylate) |
Advanced Characterization Techniques in the Study of Poly 3 4 Bromobutoxy Methyl 3 Methyloxetane
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of the polymer, ensuring that the ring-opening polymerization of the 3-[(4-bromobutoxy)methyl]-3-methyloxetane monomer has occurred as expected and that the functional groups remain intact.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of a polymer. pageplace.de Both ¹H (proton) and ¹³C NMR are used to verify the polymer's identity by identifying the chemical environment of the hydrogen and carbon atoms within the repeating unit.
In the ¹H NMR spectrum of poly[this compound], specific signals corresponding to the different protons in the polymer backbone and side chain are expected. The integration of these signals provides quantitative information about the ratio of protons, confirming the structure of the repeating monomer unit. For analogous polyoxetanes, the signals for the methyl protons (–CH₃) typically appear at the highest field, while the methylene (B1212753) protons adjacent to the ether oxygen in the backbone (–O–CH₂–) and the terminal bromine (–CH₂–Br) appear at lower fields.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the polymer structure yielding a distinct signal. This technique is particularly useful for confirming the successful ring-opening of the oxetane (B1205548) monomer, which results in a characteristic polyether backbone. The chemical shifts of the carbons in the backbone, the methyl group, and the bromobutoxy side chain can be precisely assigned. For example, in similar polyoxetanes, the quaternary carbon of the backbone is readily identified, as are the carbons of the methylene groups in the side chain, with the carbon attached to the bromine atom being significantly shifted downfield. sci-hub.se
Table 1: Expected ¹H NMR Chemical Shifts for Poly[this compound] Data is representative and based on analysis of structurally similar polyoxetanes.
| Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl Protons (–C–CH₃ ) | ~0.95 |
| Methylene Protons (side chain, –C–CH₂–CH₂–C–) | ~1.70-1.95 |
| Methylene Protons (backbone, –C–CH₂ –O–) | ~3.20 |
| Methylene Protons (side chain, –O–CH₂ –) | ~3.40 |
Table 2: Expected ¹³C NMR Chemical Shifts for Poly[this compound] Data is representative and based on analysis of structurally similar polyoxetanes.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Methyl Carbon (–C–C H₃) | ~22 |
| Methylene Carbons (side chain) | ~28-30 |
| Carbon adjacent to Br (–C H₂–Br) | ~34 |
| Quaternary Carbon (backbone) | ~41 |
| Methylene Carbon (side chain, –O–C H₂) | ~70 |
| Methylene Carbon (backbone, –C H₂–O–) | ~75 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer. The IR spectrum of poly[this compound] is characterized by specific absorption bands that confirm its structure. A prominent and broad absorption band is typically observed around 1100 cm⁻¹, which is characteristic of the C–O–C stretching vibration of the ether linkages in the polyether backbone. mdpi.comdocbrown.info This band is a key indicator of successful polymerization.
Other important absorption bands include those corresponding to the C–H stretching vibrations of the methyl and methylene groups, which appear in the 2850-3000 cm⁻¹ region. researchgate.net The presence of the bromoalkyl side chain is confirmed by the C–Br stretching vibration, which typically appears in the fingerprint region of the spectrum, around 560-650 cm⁻¹. The absence of a broad O-H stretching band around 3400 cm⁻¹ confirms the absence of hydroxyl end-groups, which may be present depending on the initiator used in the polymerization.
Table 3: Characteristic IR Absorption Bands for Poly[this compound]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2850-3000 | C–H Stretch | Alkyl (CH₂, CH₃) |
| ~1100 | C–O–C Stretch | Polyether Backbone |
Chromatographic Methods for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of polymers. wikipedia.orgagilent.com The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. tainstruments.com
For poly[this compound], GPC analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the PDI (Mₙ/Mₙ). These parameters are essential for understanding how the polymerization conditions affect the final polymer properties. A narrow PDI (close to 1.0) indicates a well-controlled polymerization process with polymer chains of similar lengths. The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polystyrene or polymethyl methacrylate (B99206) standards. lcms.cz The results from GPC are fundamental for correlating the polymer's molecular architecture with its macroscopic properties. sci-hub.se
Table 4: Representative GPC Data for a Polyoxetane Sample This data illustrates typical results obtained from GPC analysis.
| Parameter | Symbol | Value |
|---|---|---|
| Number-Average Molecular Weight | Mₙ ( g/mol ) | 15,000 |
| Weight-Average Molecular Weight | Mₙ ( g/mol ) | 21,000 |
Thermal Analysis Techniques for Polymer Behavior
Thermal analysis techniques are employed to investigate the physical properties of the polymer as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermal transitions of a polymer, most notably the glass transition temperature (T₉). thermalsupport.commit.edu The T₉ is a critical property for amorphous or semi-crystalline polymers, as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. thermalsupport.comnetzsch.com This transition is observed as a step-like change in the heat flow baseline of the DSC thermogram. netzsch.com
For poly[this compound], the T₉ provides insight into the flexibility of the polymer chains and the operational temperature range of the material. The value of T₉ is influenced by the molecular weight, the structure of the polymer backbone, and the nature of the side chains. The flexible ether backbone of polyoxetanes generally results in low glass transition temperatures. The presence of the relatively bulky bromobutoxy side chain would be expected to influence chain mobility and thus the final T₉ value. DSC can also be used to identify other thermal events such as melting (Tₘ) and crystallization (Tₙ) temperatures if the polymer has any crystalline domains, although many polyoxetanes are amorphous. kpi.ua
Table 5: Typical Thermal Properties of a Polyoxetane Determined by DSC Values are representative for amorphous polyoxetanes.
| Thermal Property | Symbol | Typical Temperature Range (°C) |
|---|
Thermogravimetric Analysis (TGA)
For instance, the homopolymer of 3-bromomethyl-3-methyloxetane has been characterized by TGA, indicating that such polymers are a subject of thermal stability studies. researchgate.net Furthermore, studies on poly[3,3-bis(bromomethyl)oxetane] show that brominated polyoxetanes exhibit distinct thermal degradation patterns. researchgate.net Generally, the thermal decomposition of brominated polymers can be a multi-stage process. nih.gov The initial weight loss may be attributed to the scission of the C-Br bond, followed by the degradation of the polymer backbone at higher temperatures.
The expected TGA curve for Poly[this compound] would likely show an onset of decomposition at a temperature reflecting the energy required to break the carbon-bromine bond in the butoxy side chain. The subsequent degradation would involve the ether linkages and the polyoxetane backbone. The final residual mass at the end of the analysis in an inert atmosphere would correspond to char yield, which can be influenced by the presence of bromine.
Table 1: Expected Thermal Decomposition Stages for Poly[this compound] based on Analogous Compounds
| Decomposition Stage | Temperature Range (°C) | Description |
| Initial | 200 - 350 | Scission of C-Br bond and initial degradation of the bromobutoxy side chain. |
| Main | 350 - 500 | Degradation of the polyether backbone. |
| Final | > 500 | Char formation. |
Microscopic and Imaging Techniques for Morphological Characterization
Polarized Optical Microscopy (POM) is an indispensable tool for the investigation of liquid crystalline (LC) phases in polymers. researchgate.netscispace.com For side-chain liquid crystalline polymers like Poly[this compound], POM allows for the direct observation of anisotropic textures that are characteristic of different mesophases. nih.gov
Although the monomer, this compound, is a precursor in the synthesis of more complex liquid crystalline polyoxetanes, the polymer itself is expected to exhibit liquid crystalline behavior due to the presence of the flexible butoxy side chain which can facilitate the organization of the polymer backbone. nih.gov
In studies of similar polyoxetanes with mesogenic side groups, POM has been used to identify various liquid crystalline phases. For example, upon cooling from the isotropic melt, textures such as focal conic fan textures, which are characteristic of smectic A phases, have been observed. nih.gov For Poly[this compound], one might expect to observe similar textures, indicating the formation of ordered, layered structures. The temperature at which these textures appear and disappear provides the phase transition temperatures, which are critical parameters for characterizing liquid crystalline materials. A representative POM image for a similar liquid crystalline polyoxetane shows a focal conic fan texture of a smectic A phase at elevated temperatures. nih.gov
Mass Spectrometry for Polymer End-Group and Molecular Weight Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a powerful technique for the characterization of synthetic polymers. tytlabs.co.jp It provides information on the molecular weight distribution, the mass of the repeating monomer unit, and the structure of the polymer end-groups. free.frresearchgate.net
For Poly[this compound] synthesized via cationic ring-opening polymerization, MALDI-ToF analysis would be expected to show a distribution of peaks, with each peak corresponding to a different polymer chain length (oligomer). The mass difference between adjacent peaks would correspond to the mass of the repeating monomer unit, this compound (C9H17BrO2), which has a molecular weight of 237.13 g/mol .
Furthermore, the analysis of the absolute mass of the peaks allows for the identification of the end-groups of the polymer chains. osti.gov The nature of these end-groups is determined by the initiator and terminating agents used in the polymerization reaction. For example, if 1,4-butanediol (B3395766) is used as an initiator, the resulting polymer chains would have hydroxyl end-groups. The high resolution of MALDI-ToF MS can be instrumental in confirming the chemical structure of the polymer and identifying any side products or unexpected termination events. mdpi.com
Elemental Analysis
Elemental analysis is a fundamental technique that provides the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. For Poly[this compound], elemental analysis is used to confirm its empirical formula and purity.
The theoretical elemental composition of the repeating monomer unit, C9H17BrO2, can be calculated from its atomic constituents.
Table 2: Theoretical Elemental Composition of the Repeating Monomer Unit
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 45.59 |
| Hydrogen | H | 1.01 | 17 | 17.17 | 7.24 |
| Bromine | Br | 79.90 | 1 | 79.90 | 33.70 |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.50 |
| Total | 237.16 | 100.00 |
Experimental values obtained from elemental analysis of a synthesized batch of the polymer should closely match these theoretical percentages to verify the chemical identity and purity of the material. Discrepancies may indicate the presence of impurities, residual solvent, or incomplete reaction.
Optical Pyrometry for Polymerization Monitoring
Optical pyrometry is a non-invasive technique that can be used to monitor the progress of polymerization reactions by detecting the heat evolved. mdpi.com The cationic ring-opening polymerization of oxetanes is an exothermic process, making optical pyrometry a suitable method for in-situ, real-time monitoring.
During the polymerization of this compound, an initiator (such as a photo-acid generator in photopolymerization) would be used to start the reaction. mdpi.com As the oxetane rings open and link together to form polymer chains, heat is released, causing a rise in the temperature of the reaction mixture. An optical pyrometer can detect this change in temperature by measuring the infrared radiation emitted from the sample.
The data obtained, typically a plot of temperature versus time, can provide valuable kinetic information about the polymerization, including the induction period, the rate of polymerization, and the time to reach maximum conversion. This technique is particularly useful for optimizing reaction conditions, such as initiator concentration and reaction temperature, to achieve desired polymer properties.
Structure Property Relationships in Poly 3 4 Bromobutoxy Methyl 3 Methyloxetane Architectures
Influence of Monomer Structure on Polymerization Behavior
The polymerization of 3-[(4-Bromobutoxy)methyl]-3-methyloxetane proceeds via cationic ring-opening polymerization (CROP). This process is driven by the high ring strain energy of the four-membered oxetane (B1205548) ring, which is approximately 107 kJ/mol. radtech.org The basicity of the heterocyclic oxygen in oxetanes is higher than that in epoxides, which also facilitates the polymerization process. radtech.org
The monomer's structure, specifically being a 3,3-disubstituted oxetane, plays a crucial role in the polymerization mechanism. CROP is typically initiated by strong protic acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxetane ring, respectively. This initial step leads to the formation of an oxonium ion. In the case of 3,3-disubstituted oxetanes, the initially formed secondary oxonium ions can rapidly convert to more stable cyclic tertiary oxonium species. radtech.orgtandfonline.com While these tertiary ions are stable, their subsequent ring-opening can be the rate-determining step, sometimes leading to an observable induction period before rapid polymerization occurs. radtech.orgtandfonline.com
The CROP of functionalized oxetanes, including those used to create liquid crystalline polymers, can be well-controlled, yielding polymers with a narrow molecular weight distribution (MWD), often below 1.3. nih.gov This control over the polymerization process is essential for creating well-defined polymer architectures where structure-property relationships can be reliably established. The use of specific initiator systems and solvents, such as 1,4-dioxane, can further enhance this control by preventing undesirable intra- and intermolecular transfer reactions, leading to a living polymerization process with predictable molecular weights. acs.org
Impact of Side-Chain Functionality on Polymeric Material Characteristics
The (4-Bromobutoxy)methyl side chain is a critical determinant of the polymer's ultimate characteristics. This functional group has a dual role: the terminal bromine atom acts as a reactive site for post-polymerization modification, while the butoxy spacer influences the physical properties of the polymer backbone and the attached functional groups.
The length and flexibility of the spacer group are known to significantly affect various polymer properties, including solubility, thermal transitions, and the ability to form ordered structures like liquid crystalline phases. nih.govrsc.org In the context of polyoxetanes designed for liquid crystal applications, the spacer decouples the motion of the mesogenic (liquid crystal-forming) units from the polymer backbone, which is essential for the formation of stable mesophases. nih.gov The length of this spacer has a profound impact on the resulting mesomorphic properties. nih.govamanote.com For instance, studies on related systems show that systematically varying the number of methylene (B1212753) units in the alkoxy spacer directly correlates with changes in the type and stability of the liquid crystal phases formed. nih.gov
Correlation of Molecular Architecture with Thermal and Mechanical Properties
The molecular architecture of poly[this compound]—a flexible polyether main chain with regularly spaced, functional side chains—directly governs its thermal and mechanical properties. The polyether backbone imparts significant flexibility, resulting in polymers with generally low glass transition temperatures (Tg). nih.gov
The specific nature of the side chain, including its length and the presence of bulky or interacting groups, significantly modulates these properties. In a series of polyoxetanes where the bromoalkoxy spacer length and a terminally attached mesogenic group were varied, a clear correlation with thermal properties was observed. nih.gov For example, both the length of the flexible spacer and the length of a terminal alkyl group on the attached mesogen can influence the phase transition temperatures and the stability of the resulting liquid crystal phases. nih.gov
| Polymer ID | Spacer Length (n) | Terminal Chain Length (m) | Phase Transitions (°C) and Enthalpies (kJ/mol) |
|---|---|---|---|
| 1P | 3 | 4 | Cr 126.1 (1.83) SA 146.4 (1.29) I |
| 2P | 4 | 4 | Cr 110.5 (1.88) SA 149.5 (1.23) I |
| 6P | 6 | 2 | Cr 106.8 (2.03) SA 171.1 (1.33) I |
| 10P | 12 | 0 | Cr 67.8 (2.54) SA 145.7 (1.43) I |
| 14P | 12 | 8 | Cr 102.0 (2.55) SE 106.0 (1.11) SA 118.0 (1.34) I |
Cr = Crystalline, SA = Smectic A, SE = Smectic E, I = Isotropic. Data obtained from DSC measurements.
Mechanically, the flexible nature of the polyoxetane backbone suggests that these materials are not inherently rigid. However, the introduction of rigid mesogenic groups on the side chains and the formation of ordered liquid crystalline phases can significantly enhance the stiffness and mechanical integrity of the material below its clearing temperature.
Development of Liquid Crystalline Polyoxetanes from the Monomer
A primary application for this compound is in the synthesis of side-chain liquid crystalline polyoxetanes (SCLCPs). nih.govnih.gov These materials combine the properties of polymers with the anisotropic behavior of liquid crystals. mdpi.com The synthesis involves a two-step process: first, the cationic ring-opening polymerization of the oxetane monomer, followed by a polymer-analogous reaction where a mesogenic (liquid crystal-forming) unit is attached to the side chain by substituting the bromine atom. nih.gov
For example, a trans-stilbene-based mesogen can be attached to the polyoxetane backbone derived from monomers with varying bromoalkoxy spacer lengths. nih.gov The resulting polymers exhibit liquid crystalline behavior, specifically forming smectic phases. nih.govnih.gov In a smectic phase, the mesogenic side groups are organized into layers, leading to a higher degree of order than in a nematic phase. nih.gov
The choice of the polyoxetane backbone is advantageous due to its high flexibility compared to more common backbones like polyacrylates and polymethacrylates. nih.gov This flexibility, combined with the decoupling effect of the butoxy spacer, facilitates the self-assembly of the rigid mesogenic units into ordered phases. Research has shown that all polymers in a series synthesized from monomers with different spacer lengths (from 3 to 12 carbons) and various terminal alkyl chains on the mesogen displayed enantiotropic smectic A (SA) phases. nih.gov Some polymers with longer spacers and terminal chains also exhibited a more ordered smectic E (SE) phase at lower temperatures. nih.gov
| Polymer ID | Spacer Length (n) | Terminal Group | Mesophase Behavior |
|---|---|---|---|
| 1P | 3 | Butoxy | Smectic A |
| 2P | 4 | Butoxy | Smectic A |
| 5P | 6 | Methoxy | Smectic A |
| 9P | 6 | Octoxy | Smectic A |
| 14P | 12 | Octoxy | Smectic A, Smectic E |
All polymers were found to exhibit enantiotropic liquid crystalline phases.
The stability and temperature range of these mesophases are highly dependent on the length of the flexible spacer and any terminal groups on the mesogen. nih.gov This tunability allows for the precise engineering of materials with specific phase behaviors for applications in areas such as optical data storage and responsive materials. rsc.org
Research Applications and Materials Science Contributions of Poly 3 4 Bromobutoxy Methyl 3 Methyloxetane and Its Derivatives
Polymeric Phase-Transfer Catalysis
The structure of Poly[3-[(4-Bromobutoxy)methyl]-3-methyloxetane] makes it an ideal candidate for the development of polymeric phase-transfer catalysts (PTCs). The pendant 4-bromobutoxy group can be readily converted into a catalytically active quaternary ammonium (B1175870) salt, such as a benzyltriethylammonium or tetrathylammonium salt, via nucleophilic substitution. nih.gov These immobilized catalysts offer significant advantages over their small-molecule counterparts, including enhanced reaction rates, improved yields, and simplified separation and recovery from the reaction mixture, which contributes to more cost-effective and environmentally friendly processes. nih.govmdpi.comnih.gov
The polyether backbone provides a flexible and soluble support for the catalytic sites, allowing them to interact effectively with reactants in a biphasic system. mdpi.com This approach enables the use of inexpensive inorganic bases and other reagents and can simplify process equipment. nih.gov The application of polymer-supported PTCs has been demonstrated in various organic reactions, such as cross-aldol condensation. mdpi.comnih.gov For instance, immobilized poly(ethylene glycol) has been effectively used as a phase-transfer catalyst for the synthesis of hydroxypivaldehyde from isobutyraldehyde (B47883) and formaldehyde. mdpi.comnih.gov While direct studies on Poly[this compound] as a PTC are not extensively reported, the principle has been established with similar polymer structures, highlighting its potential in this field.
Table 1: Examples of Polymer-Supported Phase-Transfer Catalysts and Their Applications
| Polymer Support | Catalytic Group | Application | Reference |
|---|---|---|---|
| Polystyrene | Quaternary Ammonium Salt | Various organic reactions | nih.gov |
| Poly(ethylene glycol) | Hydroxyl Groups | Cross-aldol condensation | mdpi.comnih.gov |
Adhesives, Coatings, and Composite Matrix Resins based on Oxetane (B1205548) Polymerization
Oxetane-based polymers are increasingly utilized in the formulation of high-performance adhesives, coatings, and composite matrix resins. cngb.orgrsc.org The cationic ring-opening polymerization of oxetane monomers leads to polyethers with desirable properties such as low shrinkage during curing, excellent dimensional stability, and strong adhesion to various substrates. cngb.orgnih.gov The incorporation of oxetane resins can significantly enhance the curing time, durability, and bond strength of adhesive formulations. cngb.org
Polyoxetanes, including derivatives of Poly[this compound], can be formulated into UV-curable resins, which offer advantages such as faster curing times and increased production efficiency. rsc.orgnih.gov These resins are often used in combination with epoxy resins to improve their reactivity and reduce the required UV irradiation energy. rsc.org The resulting materials exhibit high transparency, making them suitable for optical applications. rsc.org
In the realm of industrial coatings, oxetane-based formulations provide enhanced protection against UV degradation, corrosion, and abrasion. cngb.org They also demonstrate strong adhesion to challenging substrates, prolonging the lifespan of the coated products. cngb.orgnih.gov The versatility of oxetane chemistry allows for the development of dual-curable adhesive compositions that can be cured by both UV light and heat, offering a wider range of processing options. researchgate.net
Hyperbranched polyoxetanes synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane have been investigated as hot-melt adhesives. researchgate.netmdpi.comresearchgate.net These materials exhibit good adhesion to polar substrates, although further modifications are sometimes necessary to reduce brittleness. mdpi.comresearchgate.net
Table 2: Properties of Oxetane-Based Formulations for Adhesives and Coatings
| Property | Advantage | Application | Reference |
|---|---|---|---|
| Low Curing Shrinkage | Improved dimensional stability and adhesion | Adhesives, 3D Printing | cngb.orgnih.gov |
| Fast Curing Time | Increased production efficiency | UV-curable resins, Inks | rsc.org |
| High Adhesion | Durable bonding to various substrates | Industrial coatings, Aerospace | cngb.orgnih.gov |
Advanced Polymeric Supports and Functionalized Polyethers
The pendant bromoalkyl group in Poly[this compound] serves as a versatile handle for post-polymerization modification, enabling its use as an advanced polymeric support for various applications. The synthesis of a homopolymer from 3-bromomethyl-3-methyloxetane has been demonstrated, showcasing the feasibility of creating a polyether backbone with reactive side chains. specificpolymers.com These reactive sites can be functionalized to introduce a wide range of chemical moieties, leading to the creation of functionalized polyethers with tailored properties.
For example, the bromo group can be substituted with azides, amines, or other nucleophiles to create polymers with specific functionalities for applications in areas such as catalysis, separation, and biomedicine. This approach allows for the development of materials with precisely controlled chemical and physical properties. The polyether backbone of polyoxetanes provides a stable and flexible platform for these functional groups.
The ability to create functionalized polyethers from a common polymeric precursor is a key advantage in materials design. It allows for the systematic study of structure-property relationships and the optimization of material performance for specific applications. While the primary focus of many studies has been on the polymerization of oxetane monomers, the potential for post-polymerization functionalization of polymers like Poly[this compound] represents a significant area for future research and development.
Development of Polyurethanes with Polyoxetane Soft Blocks
Polyoxetanes are utilized as soft segments in the synthesis of polyurethanes, imparting unique properties to the resulting materials. nih.gov These polyether soft blocks can be tailored to control the morphology and performance of the polyurethane. mdpi.com The incorporation of functionalized polyoxetanes, such as those derived from this compound, allows for the introduction of specific chemical groups into the polyurethane structure.
Hydroxy-terminated polyoxetanes can be synthesized and subsequently reacted with diisocyanates and chain extenders to form segmented polyurethanes. rsc.org The properties of these polyurethanes, such as their wetting behavior and mechanical properties, can be tuned by altering the structure of the polyoxetane soft block. rsc.org For example, the introduction of bromomethyl pendant groups into the polyoxetane soft block has been shown to influence the surface properties of the resulting polyurethanes. rsc.org
The use of polyoxetane soft blocks offers an alternative to traditional polyether or polyester (B1180765) soft segments, enabling the development of polyurethanes with novel combinations of properties. This approach is particularly valuable for creating materials with enhanced thermal stability, chemical resistance, or specific surface characteristics.
Table 3: Components of Polyurethanes with Polyoxetane Soft Blocks
| Component | Function | Example | Reference |
|---|---|---|---|
| Polyoxetane Diol | Soft Segment | Hydroxy-terminated poly(2-methyl-2-bromomethyl-1,3-propylene oxide) | rsc.org |
| Diisocyanate | Hard Segment | Isophorone diisocyanate (IPDI) | rsc.org |
Emerging Applications in Sustainable Materials Development
The development of sustainable polymers is a critical area of research aimed at reducing the environmental impact of materials. researchgate.net This includes the use of renewable resources, the development of biodegradable materials, and the design of polymers for a circular economy. researchgate.netwikipedia.org Polyoxetanes, derived from monomers that can potentially be sourced from renewable feedstocks, are being explored for their role in sustainable materials development.
One area of focus is the creation of bio-based thermoset composites with low environmental impact. rsc.org By utilizing renewable building blocks, it is possible to synthesize bio-based epoxy resins and other thermosets that can replace petroleum-derived materials. researchgate.netrsc.org The principles of green chemistry are also being applied to the synthesis of polymers like polyurethanes, with a focus on using bio-based polyols and developing non-isocyanate routes. scilit.com
While Poly[this compound] is not inherently bio-based, its versatile chemistry allows for its incorporation into more sustainable material systems. For example, it could be used to modify bio-based polymers to enhance their properties or to create recyclable thermosets. The development of sustainable alternatives for thermoset composites is an active area of research, with a focus on creating materials that are both high-performance and environmentally friendly. rsc.org
Energetic Polyoxetanes as Binders in Non-Propellant Composites
Energetic polyoxetanes are a class of polymers that have found significant application as high-performance binders in energetic composites, including propellants and explosives. researchgate.netmdpi.com These binders offer increased energy output compared to conventional non-energetic binders like hydroxyl-terminated polybutadiene (B167195) (HTPB). The oxetane ring in the monomer units provides a stable polyether backbone upon polymerization, while energetic functional groups are incorporated as side chains.
Common energetic oxetane monomers include 3-azidomethyl-3-methyloxetane (AMMO), 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), and 3-nitratomethyl-3-methyloxetane (NIMMO). The resulting polymers, poly(AMMO), poly(BAMO), and poly(NIMMO), are key components in modern energetic formulations. The synthesis of copolymers of these energetic monomers allows for the fine-tuning of properties such as thermal stability and glass transition temperature. mdpi.com
The bromo-functional group in Poly[this compound] can be a precursor to energetic functionalities. For example, the bromine atom can be substituted with an azide (B81097) group to create an energetic polymer. This synthetic flexibility allows for the design of novel energetic binders with tailored properties. The development of new energetic binders is crucial for improving the performance and safety of energetic materials.
Table 4: Common Energetic Oxetane Monomers and their Polymers
| Monomer | Polymer | Key Energetic Group | Reference |
|---|---|---|---|
| 3-Azidomethyl-3-methyloxetane (AMMO) | Poly(AMMO) | Azide (-N3) | |
| 3,3-Bis(azidomethyl)oxetane (BAMO) | Poly(BAMO) | Azide (-N3) |
Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, also known as "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric and magnetic fields. These materials are of great interest for a wide range of applications, including drug delivery, sensors, and actuators. rsc.org
The development of stimuli-responsive polyoxetanes is an emerging area of research. By incorporating specific functional groups into the polymer side chains, it is possible to impart responsiveness to various stimuli. For example, the incorporation of acidic or basic moieties can lead to pH-responsive behavior, where the polymer's solubility or conformation changes with pH. nih.govnih.gov
Photo-responsive polymers can be created by incorporating photo-isomerizable groups, such as azobenzene, into the polymer structure. nih.gov Upon exposure to light of a specific wavelength, these groups can undergo a reversible change in their shape, leading to a macroscopic change in the material's properties. nih.gov Similarly, thermoresponsive polymers exhibit a lower critical solution temperature (LCST), above which they become insoluble in a given solvent. cngb.org This behavior can be tuned by adjusting the polymer's chemical structure. cngb.org
The bromo-functional side chain of Poly[this compound] provides a convenient point for the introduction of stimuli-responsive groups. For example, it could be functionalized with a pH-sensitive amine or a photo-sensitive chromophore. This would allow for the creation of novel smart materials based on a polyoxetane backbone, expanding the applications of this versatile polymer platform.
Computational and Theoretical Studies of 3 4 Bromobutoxy Methyl 3 Methyloxetane Polymerization
Quantum Mechanical Investigations of Oxetane (B1205548) Ring-Opening
Quantum mechanical calculations, particularly those employing density functional theory (DFT), are powerful tools for investigating the intricate mechanisms of ring-opening polymerization. researchgate.net These methods can elucidate the energetics and electronic structures of monomers, initiators, and transition states involved in the polymerization of oxetanes.
The initiation of cationic ring-opening polymerization of an oxetane, such as 3-[(4-Bromobutoxy)methyl]-3-methyloxetane, typically involves the protonation of the oxygen atom in the oxetane ring by a cationic initiator. This is followed by the nucleophilic attack of another monomer molecule on one of the α-carbons of the protonated oxetane, leading to the opening of the four-membered ring. Quantum mechanical studies can model this process, providing data on activation energies and reaction pathways. For instance, investigations into the ring-opening of other cyclic compounds have successfully identified reaction pathways and transition states, which can be analogously applied to oxetanes. researchgate.net
Key parameters that can be determined from these quantum mechanical investigations include:
Proton Affinity of the Oxetane Oxygen: This value indicates the likelihood of the initiation step.
Activation Energy for Ring-Opening: This is a critical factor in determining the rate of polymerization.
Charge Distribution in the Monomer and the Propagating Species: This helps in understanding the reactivity and potential side reactions.
While a specific study on this compound is not available, research on similar systems, like nitramino oxetane polymers, has demonstrated the utility of quantum mechanics in calculating properties such as the enthalpy of formation, which is directly related to the stability of the polymer structure. nih.gov
Simulation of Polymerization Kinetics and Mechanisms
The simulation of polymerization kinetics provides a bridge between molecular-level events and macroscopic polymer properties. Kinetic models can predict how factors like monomer concentration, initiator concentration, and temperature affect the rate of polymerization and the molecular weight distribution of the resulting polymer.
A general kinetic model for the polymerization of this compound would include the following elementary steps:
Initiation: Reaction of the monomer with the initiator.
Propagation: Stepwise addition of monomer units to the growing polymer chain.
Chain Transfer: Transfer of the active center to another molecule (e.g., monomer, solvent, or polymer).
Termination: Deactivation of the growing chain.
Simulations based on these steps can generate predictions for key kinetic parameters, as illustrated in the hypothetical data table below.
| Kinetic Parameter | Description | Hypothetical Value Range |
|---|---|---|
| kp (Propagation Rate Constant) | Rate of addition of monomer to the growing chain. | 101 - 103 L mol-1 s-1 |
| ki (Initiation Rate Constant) | Rate of the initial reaction between monomer and initiator. | 10-1 - 101 L mol-1 s-1 |
| ktr (Chain Transfer Rate Constant) | Rate of transfer of the active center. | 10-2 - 1 L mol-1 s-1 |
| kt (Termination Rate Constant) | Rate of deactivation of the growing chain. | 10-3 - 10-1 L mol-1 s-1 |
Modeling of Polymer Chain Conformations and Interactions
Molecular dynamics (MD) simulations are a primary tool for modeling the conformations and interactions of polymer chains. nih.gov These simulations can provide a detailed picture of how the polymer derived from this compound would behave in the bulk state or in solution.
The conformation of a polymer chain is influenced by the rotational barriers around the backbone bonds and the non-bonded interactions between different parts of the chain and with surrounding molecules. For a polyoxetane, the ether linkages in the backbone provide a degree of flexibility. The presence of the bulky 3-[(4-Bromobutoxy)methyl]-3-methyl side group will significantly impact the chain's conformation, likely leading to a more extended structure compared to unsubstituted polyoxetane.
MD simulations can be used to calculate several important properties related to chain conformation:
End-to-End Distance: The average distance between the two ends of the polymer chain.
Persistence Length: A measure of the stiffness of the polymer chain.
These simulations can also model the interactions between polymer chains, which are crucial for understanding the material's bulk properties like density and mechanical strength. The bromo- and ether- functionalities in the side chains of poly(this compound) are expected to lead to significant dipole-dipole interactions, influencing chain packing and intermolecular forces.
Theoretical Insights into Polymer Structure-Property Relationships
A key goal of computational studies is to establish clear relationships between the chemical structure of a monomer and the physical and chemical properties of the resulting polymer. nih.gov For poly(this compound), theoretical models can predict how the specific features of its monomer unit influence macroscopic properties.
The structure of the pendant chain, including its length and the substituent groups, has a remarkable effect on the polymer's properties. nih.gov The presence of the flexible butoxy linker and the terminal bromo group in the side chain of this compound is expected to influence several key properties:
Glass Transition Temperature (Tg): The flexible side chain may act as an internal plasticizer, potentially lowering the Tg. Asymmetric structures and appropriately long pendant chains can effectively reduce the Tg. nih.gov
Mechanical Properties: The bulky side groups can hinder chain packing, which might affect properties like modulus and tensile strength. However, the polar interactions from the bromo- and ether- groups could enhance intermolecular forces, counteracting this effect. nih.gov
Chemical Reactivity: The terminal bromo group provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
Computational studies on nitramino oxetane polymers have shown that the addition of certain functional groups can be favorable for properties like density and elastic moduli. nih.gov Similar systematic studies on polymers derived from this compound could provide a roadmap for designing materials with specific, desired characteristics.
The following table summarizes the expected influence of the structural features of this compound on the properties of its corresponding polymer, based on general principles from related systems.
| Structural Feature of Monomer | Expected Influence on Polymer Property |
|---|---|
| Oxetane Backbone | Provides flexibility to the main chain. |
| 3,3-Disubstitution | Leads to a head-to-tail polymer structure. wikipedia.org |
| Methyl Group | Contributes to the amorphous character of the polymer. wikipedia.org |
| (4-Bromobutoxy)methyl Side Chain | Increases intermolecular forces due to polar groups, potentially influencing mechanical properties and Tg. nih.gov |
| Terminal Bromo Group | Offers a reactive site for further chemical modifications. |
Future Research Directions and Perspectives
Exploration of Novel Polymerization Methods and Catalysis
The primary method for polymerizing oxetane (B1205548) monomers is cationic ring-opening polymerization (CROP). radtech.orgwikipedia.org This is due to the high ring strain (107 kJ/mol) and the basicity of the heterocyclic oxygen atom, which facilitates the reaction. radtech.orgradtech.org While effective, traditional CROP initiated by strong acids or Lewis acids can sometimes lack precise control over the polymerization process. wikipedia.orgmdpi.com
Future research will likely focus on developing more controlled and "living" polymerization techniques for 3-[(4-Bromobutoxy)methyl]-3-methyloxetane. Living polymerizations, such as those employing an activated chain end (ACE) mechanism, could provide well-defined polymers with low polydispersity. aston.ac.uk The development of novel catalytic systems is central to this effort. While catalysts like boron trifluoride etherate are commonly used, exploring new initiators, including photo-acid generators for photo-initiated cationic polymerization, could offer advantages like spatial and temporal control over the reaction. radtech.orgresearchgate.net
Additionally, anionic ring-opening polymerization of oxetanes, which has been explored for hydroxyl-containing monomers, could be investigated for bromo-functionalized variants, potentially leading to different polymer microstructures and properties. radtech.orgkoreascience.kr The development of catalysts that are tolerant to the bromo-functional group is a key challenge that needs to be addressed to achieve high molecular weight polymers with controlled structures.
Table 1: Comparison of Potential Polymerization Methods for Functional Oxetanes
| Polymerization Method | Typical Initiators/Catalysts | Advantages | Potential Challenges |
| Cationic ROP (CROP) | Strong Protic Acids (TfOH), Lewis Acids (BF₃·OEt₂), Photo-acid Generators | High reaction rates, versatile for many oxetane monomers. radtech.orgmdpi.com | Can have side reactions, may lead to broad molecular weight distributions. wikipedia.org |
| Living Cationic ROP | Dioxanium salts, systems promoting Activated Chain End (ACE) mechanism. aston.ac.uk | Precise control over molecular weight, low polydispersity, allows for block copolymer synthesis. aston.ac.uk | Requires stringent reaction conditions, catalyst sensitivity. |
| Anionic ROP | Organometallic reagents (e.g., potassium tert-butoxide with crown ether). radtech.org | Can produce unique polymer architectures like hyperbranched polymers. koreascience.krnih.gov | Less effective for many oxetanes, may result in low molar mass or broad dispersity. nih.gov |
| Photo-initiated ROP | Onium salts (e.g., diphenyliodonium (B167342) salts) with photosensitizers. radtech.orgmdpi.com | Spatiotemporal control, rapid curing at room temperature, energy efficient. radtech.orgmdpi.com | Can have induction periods, kinetics can be complex. radtech.org |
Design of Advanced Polyoxetane Architectures with Tailored Functionalities
The true potential of Poly[this compound] lies in its use as a scaffold for creating complex polymer architectures. The pendant bromo-group is an excellent handle for post-polymerization modification via nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, transforming the initial polymer into materials with specific chemical, physical, or biological properties.
Future work will focus on leveraging this reactivity to design advanced architectures:
Graft Copolymers: The polyoxetane backbone can be functionalized by grafting on side chains of different polymers. This can be achieved by using the bromo-groups to initiate a second polymerization ("grafting from") or by attaching pre-formed polymer chains ("grafting to"). This approach can be used to combine the properties of disparate polymers, such as creating amphiphilic structures.
Block Copolymers: By employing living polymerization techniques, this compound can be copolymerized with other cyclic ethers like tetrahydrofuran (B95107) (THF) to form well-defined block copolymers. wikipedia.org These materials can self-assemble into nanostructures and are useful as thermoplastic elastomers or compatibilizers.
Hyperbranched and Dendritic Structures: Oxetane monomers containing additional functional groups can be used to create highly branched structures. koreascience.krnih.gov While the subject monomer is not inherently a branching unit, its copolymerization with di- or tri-functional oxetanes could lead to hyperbranched polymers where the bromo-groups are located at the chain ends, making them highly accessible for further functionalization.
Functional Surfaces and Nanoparticles: The polymer can be grafted onto surfaces or used to form nanoparticles. Subsequent modification of the bromo-groups would allow for the creation of surfaces with tailored wettability, biocompatibility, or catalytic activity.
The ability to precisely control the placement and type of functional group is crucial. This "macromolecular tailoring" allows for the synthesis of polymers designed for specific applications, moving beyond simple linear homopolymers. researchgate.netbohrium.com
Integration of Poly[this compound] into Multifunctional Material Systems
The integration of functional polymers into larger, multifunctional systems is a key goal in materials science. mdpi.com The versatility of Poly[this compound] makes it an ideal candidate for incorporation into advanced composites and hybrid materials.
Future research in this area will explore:
Polymer Composites: The polymer can serve as a matrix or a functional coating for fillers (e.g., carbon nanotubes, silica, metal oxides). mdpi.com The bromo-groups can be converted into moieties that covalently bond to the filler surface, improving dispersion and interfacial adhesion, which is critical for enhancing the mechanical and thermal properties of the composite. mdpi.comresearchgate.net
Energetic Materials: Substituted polyoxetanes are investigated as high-performance binders for energetic composites. nih.gov While the bromobutoxy group itself is not an energetic functional group, it can be substituted with energetic moieties like azide (B81097) groups via nucleophilic substitution, similar to the synthesis of polymers like glycidyl (B131873) azide polymer (GAP). nih.gov This post-polymerization modification pathway could offer a safer route to energetic binders compared to the direct polymerization of highly reactive monomers.
Smart Materials: By introducing stimuli-responsive functional groups, the polymer can be integrated into smart material systems. For example, replacing the bromine with pH-sensitive or photo-responsive groups could lead to materials that change their properties in response to environmental cues.
Membranes and Separation Technologies: Functionalizing the polymer backbone with specific chemical groups could create membranes with tailored permeability and selectivity for applications in gas separation or water purification.
The core concept is to use the polyoxetane as a structural component that also carries a latent chemical reactivity, which can be exploited to interface with other materials and impart new functionalities. llnl.gov
Interdisciplinary Research Opportunities in Polymer Science and Engineering
The continued development of materials based on this compound will require a highly interdisciplinary approach, bridging polymer science with chemistry, physics, and various engineering fields. youtube.com
Collaboration with Biomedical Engineering: By modifying the polymer with biocompatible moieties (e.g., polyethylene (B3416737) glycol) or bioactive molecules, new materials for drug delivery, tissue engineering, or medical device coatings can be developed. uwaterloo.catulane.edu The polyether backbone of polyoxetane is a promising feature for such applications.
Partnerships in Materials Science and Nanotechnology: The design of advanced composites and nanostructured materials necessitates collaboration with materials scientists. uwaterloo.ca This includes expertise in material characterization, processing, and modeling to understand how the molecular architecture of the polymer influences macroscopic properties. researchgate.net
Synergy with Sustainable Chemistry: Research into more environmentally friendly polymerization catalysts and processes, as well as the development of recyclable or degradable polyoxetane-based materials, aligns with the broader goals of green chemistry. bohrium.com
Advancements in Process Engineering: Scaling up the synthesis and modification of these specialized polymers from the laboratory to industrial production requires expertise in chemical and process engineering. youtube.com This includes reactor design, optimization, and control to ensure consistent material quality. youtube.com
Future breakthroughs will emerge from the intersection of these fields, where fundamental knowledge in polymer synthesis is combined with application-driven engineering to solve real-world challenges in areas from clean energy to advanced healthcare. youtube.comyoutube.com
Q & A
Q. What experimental approaches validate discrepancies in reported yields for BBOx-mediated alkylation reactions?
- Methodological Answer:
- Reproducibility Trials: Replicate reactions under standardized conditions (e.g., 1.2 equiv. BBOx, 70°C in acetonitrile).
- Error Source Analysis: Investigate moisture sensitivity (use molecular sieves) or catalyst batch variability (e.g., cesium carbonate purity).
- Statistical Validation: Apply ANOVA to compare yields across ≥3 independent trials, identifying outliers via Grubbs' test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
